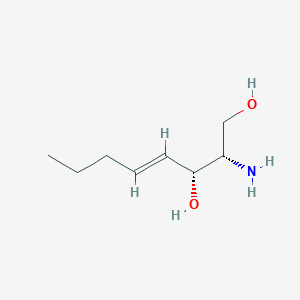

C8-Sphingosine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Synthesis Techniques : Key synthesis methods involve novel SN2'-type homoallylic coupling reactions using thioether-stabilized allylic copper reagents and allylic mesylates (Wang, Wu, Jiang, & Singh, 2000). Another approach uses biocatalytic oxidation of chlorobenzene, enabling the creation of all four enantiomerically pure C(18)-sphingosines (Nugent & Hudlický, 1998).

Structural Building Blocks : The biosynthesis of ganglioside molecular species containing C18:1 and C20:1 sphingosine is critical, as studied in rat cerebellar granule cells (Chigorno, Valsecchi, & Sonnino, 1994).

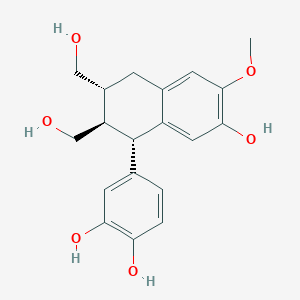

Molecular Structure Analysis

- Structural Characteristics : Sphingosine forms unique interfacial properties with significant differences between variants like C18- and C20-sphingosines. These differences are mainly due to hydrogen bonding in the headgroup (Vaknin, 2003).

Chemical Reactions and Properties

- Reactivity : The reactivity of sphingosine is influenced by its unique structure, particularly the presence of an amino group and an aliphatic side chain, as these are major structural features required for its biological activities (Merrill et al., 1989).

Physical Properties Analysis

- Interfacial Properties : C8-Sphingosine exhibits distinct interfacial properties, especially at air/water interfaces, influenced by microcrystallization and interaction with water surfaces (Vaknin, 2003).

Chemical Properties Analysis

- Protein Kinase C Interaction : Sphingosine is known to inhibit protein kinase C activity, a key enzyme in signal transduction, suggesting its role in various cellular functions (Hannun et al., 1986).

Applications De Recherche Scientifique

Quantification and Analysis Techniques

A significant application of C8-Sphingosine in scientific research involves the development of methodologies for the quantification and analysis of sphingolipids. Lieser et al. (2003) introduced a method for the quantification of sphingosine and sphinganine using high-performance liquid chromatography coupled to electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS), which offers a fast, convenient, and high-throughput quantification of sphingoid bases from crude lipid extracts. This technique is crucial for studies on cellular sphingolipid metabolism and signaling (Lieser, B., Liebisch, G., Drobnik, W., & Schmitz, G., 2003).

Role in Cellular Functions

Research by Vaknin (2003) on C18- and C20-sphingosines elucidates their unique interfacial properties and their implications in cellular functions, such as cell growth, differentiation, and apoptosis. This study highlights the structural and functional diversity of sphingolipids in biological membranes and their contribution to the life cycle of eukaryotic cells and specialized membranes (Vaknin, D., 2003).

Sphingolipid Metabolism

The study of sphingolipid metabolism, particularly the synthesis and turnover of sphingolipids, is another key application area. Hornemann et al. (2009) identified the SPTLC3 subunit as responsible for generating short-chain sphingoid bases, indicating its role in the de novo synthesis of sphingolipids. This discovery has implications for understanding the biosynthesis pathways and regulation of sphingolipids in mammalian cells (Hornemann, T., Penno, A., Rütti, M., Ernst, D., Kivrak-Pfiffner, F., Rohrer, L., & von Eckardstein, A., 2009).

Pathophysiological Roles

Sphingolipids, including C8-Sphingosine and its derivatives, have been implicated in various pathophysiological processes. Gomez-Larrauri et al. (2020) reviewed the role of bioactive sphingolipids in physiology and pathology, emphasizing their involvement in cell signaling pathways that regulate growth, survival, and apoptosis. This knowledge is crucial for identifying therapeutic targets within sphingolipid metabolism for diseases such as cancer, diabetes, and inflammatory conditions (Gomez-Larrauri, A., Presa, N., Dominguez-Herrera, A., Ouro, A., Trueba, M., & Gomez-Muñoz, A., 2020).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

(E,2S,3R)-2-aminooct-4-ene-1,3-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-2-3-4-5-8(11)7(9)6-10/h4-5,7-8,10-11H,2-3,6,9H2,1H3/b5-4+/t7-,8+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIVWOMYSLFZPQF-ODAVYXMRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CC(C(CO)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C/[C@H]([C@H](CO)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

C8-Sphingosine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2,5-Dichlorophenoxy)methyl]oxirane](/img/structure/B31981.png)

![N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide](/img/structure/B31995.png)